molecular formula C11H17NO B1332765 4-Benzylamino-1-butanol CAS No. 59578-63-1

4-Benzylamino-1-butanol

Cat. No.: B1332765
CAS No.: 59578-63-1
M. Wt: 179.26 g/mol
InChI Key: SNRCGOVPZJPRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylamino-1-butanol: is an organic compound with the molecular formula C11H17NO . It is a derivative of butanol, where the hydrogen atom on the fourth carbon is replaced by a benzylamino group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylamino-1-butanol can be synthesized through several methods. One common method involves the reaction of 4-chlorobutanol with benzylamine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylamino-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Benzylamino-1-butanol has been identified as a significant intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

  • Case Study: Antihypertensive Agents
    Research indicates that derivatives of this compound exhibit potential as antihypertensive agents. For instance, modifications to the amine and hydroxyl groups can yield compounds with improved efficacy against hypertension .
  • Drug Development
    This compound serves as a precursor for synthesizing beta-blockers and other cardiovascular drugs. The ability to manipulate its structure facilitates the development of new medications targeting cardiovascular diseases .

Polymer Science

In polymer chemistry, this compound acts as a building block for synthesizing biodegradable polymers.

  • Case Study: Biodegradable Polymers
    The compound has been utilized in the production of polyurethanes that are designed for drug delivery systems. These polymers can be engineered to degrade under physiological conditions, releasing therapeutic agents in a controlled manner .

Biochemical Applications

This compound is also studied for its role in biochemical pathways and microbial processes.

  • Microbial Production
    Recent studies have demonstrated the microbial production of 4-amino-1-butanol from glucose using genetically modified strains of Corynebacterium glutamicum. This process highlights its potential application in sustainable bioproduction methods for amino alcohols .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial applications, focusing on efficiency and yield.

  • Synthetic Methods
    Various synthetic routes have been developed, including catalytic processes that enhance yield while minimizing environmental impact. One notable method involves using tetrahydrofuran as a raw material under specific catalytic conditions to produce high-purity this compound .

Data Table: Comparative Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisEffective in developing antihypertensive agents
Polymer ScienceBuilding block for biodegradable polymersUsed in drug delivery systems
Biochemical ProductionMicrobial synthesis from renewable resourcesProduced via engineered Corynebacterium
Industrial SynthesisOptimized synthetic methods for high yieldCatalytic processes improve efficiency

Mechanism of Action

The mechanism of action of 4-Benzylamino-1-butanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The benzylamino group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Benzylamino-1-butanol is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

4-Benzylamino-1-butanol (C11H17NO) is an organic compound characterized by a butanol backbone with a benzylamino group at the fourth carbon position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's ability to inhibit the growth of these pathogens suggests potential applications in treating infections and developing antimicrobial agents .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that this compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting its potential use in managing inflammatory conditions .

4. Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter systems and ability to modulate neuronal signaling pathways are areas of ongoing investigation .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the disk diffusion method, revealing zones of inhibition comparable to standard antibiotics. This study underscores the potential of this compound as a lead compound for antibiotic development.

Table: Biological Activities of this compound

Biological ActivityAssay MethodKey Findings
AntimicrobialDisk diffusionEffective against S. aureus and E. coli
AntioxidantDPPH scavengingSignificant radical scavenging activity
Anti-inflammatoryIn vitro cytokine assaysReduced levels of inflammatory cytokines
NeuroprotectiveNeuronal cell viability assaysImproved cell survival under oxidative stress

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reductive amination of benzylamine with butyric aldehyde.
  • Alkylation reactions involving suitable precursors.

These synthetic routes highlight the versatility of this compound in organic synthesis.

Applications

Due to its biological activities, this compound finds applications in various fields:

  • Pharmaceuticals : Potential use in developing new antimicrobial and anti-inflammatory drugs.
  • Cosmetics : Utilized for its antioxidant properties in skincare formulations.
  • Agriculture : Investigated as a natural pesticide due to its antimicrobial effects.

Properties

IUPAC Name

4-(benzylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRCGOVPZJPRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365162
Record name 4-Benzylamino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59578-63-1
Record name 4-[(Phenylmethyl)amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59578-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylamino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzylamino-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 4-amino-butan-1-ol (8.9 gm-0.1 mol), benzaldehyde (10.6 gm-0.1 mol), EtOH (100 ml) and PtO2 (0.3 gm), and hydrogenate the mixture at 45 lbs./sq.in. until H2 is no longer taken up. Filter, evaporate the solvent (in vacuo) to yield 17.7 gm of the desired compound. Rf is 0.70 (eluted from silica gel with 10% conc. NH3 /CH3OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Dissolve diaminooctane (10.8 g, 0.075) in methylene chloride (200 mL), methanol (100 mL) with di-t-butyldicarbonate (32.7 g, 0.156 mol). Stir the reaction overnight. Concentrate the reaction under vacuum and crystallize the residue from hexane to provide N, N'-bis(t-butoxycarbonyl)-1,8-octanediamine (20.2 g), mp 96-97° C. Combine 4-amino-butan-1-ol (8.9 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), ethanol (100 mL) and PtO2 (0.3 g) and hydrogenate at 45 lbs./sq. in. until hydrogen is no longer taken up. Filter the reaction and concentrate the filtrate under vacuum to provide 4-[[(phenyl)methyl]amino]-butan-1-ol (17.7 g), Rf =0.70 eluting with 10% conc. NH3 /methanol.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylamino-1-butanol
Reactant of Route 2
Reactant of Route 2
4-Benzylamino-1-butanol
Reactant of Route 3
Reactant of Route 3
4-Benzylamino-1-butanol
Reactant of Route 4
Reactant of Route 4
4-Benzylamino-1-butanol
Reactant of Route 5
Reactant of Route 5
4-Benzylamino-1-butanol
Reactant of Route 6
Reactant of Route 6
4-Benzylamino-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.